molecular formula C15H20N2O2 B12528446 N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide CAS No. 755709-80-9

N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide

Cat. No.: B12528446
CAS No.: 755709-80-9
M. Wt: 260.33 g/mol
InChI Key: RPRFHTRHTUGHLR-UHFFFAOYSA-N
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Description

N-(1-Azabicyclo[222]oct-3-yl)-4-methoxybenzamide is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide typically involves the reaction of 1-azabicyclo[2.2.2]octane with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. This interaction can modulate neurotransmitter release and influence various physiological processes. The compound may act as an agonist or antagonist, depending on the receptor subtype and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide
  • N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-fluorobenzamide
  • N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-bromobenzamide

Uniqueness

N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide is unique due to its methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

CAS No.

755709-80-9

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C15H20N2O2/c1-19-13-4-2-12(3-5-13)15(18)16-14-10-17-8-6-11(14)7-9-17/h2-5,11,14H,6-10H2,1H3,(H,16,18)

InChI Key

RPRFHTRHTUGHLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CN3CCC2CC3

Origin of Product

United States

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